molecular formula C23H19N3O6 B2822163 Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate CAS No. 477325-57-8

Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate

Cat. No. B2822163
CAS RN: 477325-57-8
M. Wt: 433.42
InChI Key: PAGULADYQWFLNK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C23H19N3O6. It contains a pyridin-4-yl group attached to a carbamoyl group, which is further attached to a benzoate group.

Scientific Research Applications

Organic Synthesis Applications

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : This study outlines the use of a compound structurally related to "Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate" in the synthesis of oxindoles through Palladium-catalyzed CH functionalization. Oxindoles are valuable compounds in medicinal chemistry and organic synthesis, highlighting the chemical's role in enabling complex transformations (Magano et al., 2014).

  • Smiles Rearrangement for the Synthesis of 5-Amino-Substituted Benzothieno[2,3-b]pyridine : Demonstrates the versatility of related compounds in facilitating Smiles rearrangement, a key reaction for synthesizing amino-substituted benzothieno[2,3-b]pyridines, which are of interest as potential secondary peptide structure mimics (Bonini et al., 2003).

Material Science and Catalysis

  • Synthesis and Study of Triorganostannyl Esters : Investigates the synthesis and structural properties of triorganostannyl esters derived from aminobenzoic acids, highlighting the material's potential in developing new materials and catalysis processes (Tzimopoulos et al., 2010).

  • Diiron(III) Complexes as Functional Models for Methane Monooxygenases : Explores the role of benzoate-derived compounds in synthesizing diiron(III) complexes, which serve as models for methane monooxygenases, enzymes important for methane conversion and potentially impacting environmental strategies (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. It’s always important to handle chemical compounds with appropriate safety measures, especially if their safety profile is not well-known .

properties

IUPAC Name

methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c1-31-22(29)16-7-3-14(4-8-16)20(27)25-18-11-12-24-13-19(18)26-21(28)15-5-9-17(10-6-15)23(30)32-2/h3-13H,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGULADYQWFLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate

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